Bimatoprost methyl ester

Description

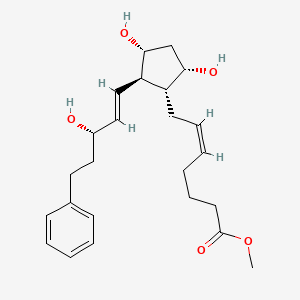

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBYFURYGYNQLQ-FDBOBMRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255490 | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-47-8 | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimatoprost acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bimatoprost methyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of Bimatoprost

Introduction

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Marketed under trade names such as Lumigan® for glaucoma and Latisse® for eyelash hypotrichosis, its primary therapeutic function is to lower intraocular pressure (IOP).[3][4] Bimatoprost achieves this by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and uveoscleral pathways.[5]

The molecular structure of Bimatoprost, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, features a complex stereochemistry that presents significant challenges for chemical synthesis.[4][6] Historically, the industrial manufacturing of Bimatoprost has been dominated by multi-step routes derived from the landmark Corey synthesis of prostaglandins.[7][8] However, recent advancements have focused on developing more efficient, cost-effective, and stereoselective pathways.

This technical guide provides a comprehensive overview of the core synthetic strategies for Bimatoprost, with a particular focus on the formation of key intermediates, including the Bimatoprost methyl ester. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the primary synthetic workflows.

Core Synthetic Strategies

The synthesis of Bimatoprost can be broadly categorized into two main approaches: the classical Corey lactone-based route and modern, more convergent methods employing organocatalysis. Chemoenzymatic modifications have also been introduced to improve the efficiency and stereoselectivity of specific steps.

-

The Corey Lactone Pathway : This is the traditional and most established route. It begins with the commercially available (-)-Corey lactone diol, a versatile chiral building block.[9][10] This linear synthesis involves more than 15 steps to construct the final molecule.[7][11] The process involves the sequential attachment of the lower (ω) and upper (α) side chains to the cyclopentane core.

-

Organocatalytic Pathway (Aggarwal Route) : A more recent and efficient approach, developed by Aggarwal and colleagues, significantly shortens the synthesis to as few as seven steps.[7][11] This strategy utilizes an organocatalytic asymmetric dimerization of succinaldehyde to create a key bicyclic enal intermediate, which is then elaborated to form the Bimatoprost core.[11][12]

-

Chemoenzymatic Modifications : To overcome challenges in stereocontrol and reduce the reliance on hazardous reagents, enzymatic transformations have been integrated into the synthesis. These methods use enzymes like lipases or whole-cell systems (e.g., the yeast Pichia anomala) to perform key reductions and hydrolyses with high stereoselectivity.[8][13][14]

Detailed Synthesis via the Corey Lactone Pathway

The classical synthesis begins with the protection of the hydroxyl groups of the (-)-Corey lactone, followed by oxidation to an aldehyde. The subsequent key steps are the introduction of the two side chains.

-

Lower (ω) Side-Chain Addition : The ω-chain is installed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a phosphonate reagent, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate, to yield an enone intermediate.[1][5]

-

Stereoselective Reduction : The ketone on the newly formed side chain is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for biological activity. While early methods used sodium borohydride, resulting in a mixture of isomers, reagents like L-selectride significantly improve the diastereoselectivity.[1][15]

-

Upper (α) Side-Chain Addition : The lactone is reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H). This lactol is then subjected to a Wittig reaction with a phosphonium ylide, such as the one derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain and form the carboxylic acid precursor to Bimatoprost.[1][15]

-

Final Amidation : The terminal carboxylic acid is converted to the final N-ethyl amide. A common industrial method involves a two-step process: first, the acid is esterified to form the This compound , which is then reacted with aqueous ethylamine to yield Bimatoprost.[15][16] This two-step process can be slow, with amidation reaction times exceeding 48 hours.[15][16]

Quantitative Data Summary

The yields of synthetic steps can vary significantly based on the specific reagents and conditions used. The following table summarizes reported yields for key transformations in various Bimatoprost synthesis pathways.

| Step | Synthesis Route | Reagents/Conditions | Yield (%) | Reference(s) |

| Enone Formation | Corey | Horner-Wadsworth-Emmons with phosphonate | 70% | [1] |

| Ketone Reduction (to desired 15S-alcohol) | Corey | Sodium Borohydride | 35% | [1] |

| Ketone Reduction (to desired 15S-alcohol) | Corey | L-selectride | 60% | [15] |

| Bicyclic Enal Formation | Organocatalytic | L-proline, DBA | 14% | [11] |

| Amidation (from Bimatoprost Acid) | Corey | Two steps via methyl ester | 95% | [15] |

| Overall Yield (from protected lactone diol) | Chemoenzymatic | Pichia anomala for reduction/hydrolysis steps | "Good" | [8] |

| Overall Yield (from a key intermediate) | Modified Corey | Not specified | 85-91% | [17] |

Key Experimental Protocols

The following protocols are representative examples synthesized from the literature for critical steps in the Bimatoprost synthesis.

Protocol 1: Synthesis of this compound from Bimatoprost Acid [15][16]

-

Dissolution : Dissolve (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-hept-5-enoic acid (1 equivalent) in a suitable organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Esterification : Cool the solution to approximately -10°C. Add methyl iodide (MeI) and a non-nucleophilic base (e.g., DBU) and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction : Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. The product is often used in the next step without further purification.

Protocol 2: Amidation of this compound to Bimatoprost [6][16]

-

Reaction Setup : To the crude this compound (1 equivalent), add a 70% aqueous solution of ethylamine (EtNH₂), typically using a large excess (e.g., >40 equivalents).

-

Reaction Conditions : Stir the resulting solution vigorously at room temperature (approx. 20-25°C) for an extended period (e.g., 48-72 hours). The reaction progress is monitored by HPLC.[6] The temperature may be slightly elevated to 30-35°C to increase the reaction rate.[6]

-

Quenching and Extraction : After completion, add an organic solvent such as methyl tert-butyl ether (MTBE) or DCM and water. Separate the organic layer.

-

Purification : Wash the organic layer with water and brine. Concentrate the solution under reduced pressure to obtain crude Bimatoprost.

-

Final Purification : The crude product is typically purified by column chromatography on silica gel followed by crystallization from a suitable solvent system (e.g., MTBE, acetonitrile, or heptane/ethanol) to yield pure Bimatoprost as a white to off-white crystalline powder.[6][15][18]

Protocol 3: Chemoenzymatic Reduction of Enone Intermediate [8]

-

Biocatalyst Preparation : Cultivate cells of the yeast Pichia anomala. Harvest the fresh cells by centrifugation and wash with a 0.1 M phosphate buffer (pH 7.0).

-

Reaction Mixture : Suspend the yeast cells (e.g., 20 g/L dry weight) in the 0.1 M phosphate buffer (pH 7.0) containing 5% glucose (as a cofactor regeneration source).

-

Substrate Addition : Add the enone intermediate (1 g/L), dissolved in a minimal amount of a water-miscible organic solvent, to the cell suspension.

-

Incubation : Carry out the biotransformation in a screw-capped tube or bioreactor at 28°C with magnetic stirring (500 rpm).

-

Monitoring and Isolation : Monitor the reaction by HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the stereopure 15(S)-alcohol intermediate.

Mechanism of Action

While the synthesis provides the molecule, its therapeutic value comes from its biological activity. Bimatoprost is a prostamide analog that is believed to be hydrolyzed in the eye to its active free acid form.[] This active metabolite lowers IOP by binding to specific prostamide receptors in the ciliary body and other ocular structures, which enhances the outflow of aqueous humor.

The synthesis of Bimatoprost has evolved significantly from the original, lengthy Corey lactone-based approach. Modern organocatalytic and chemoenzymatic strategies offer more efficient, stereoselective, and economically viable routes to this important pharmaceutical agent. The conversion of the key carboxylic acid intermediate to the final N-ethyl amide, often proceeding via a this compound, remains a critical transformation where process optimization can yield substantial improvements in reaction time and purity. Continued innovation in synthetic methodology will be crucial for improving the manufacturing efficiency of Bimatoprost and related prostaglandin analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]

- 3. acs.org [acs.org]

- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. chemignition.com [chemignition.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. daneshyari.com [daneshyari.com]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 15. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 16. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 17. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Chemical Properties of Bimatoprost Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost methyl ester is a crucial synthetic intermediate in the manufacturing of Bimatoprost, a potent prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[1][2][3] A thorough understanding of its chemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and insights into the relevant biological signaling pathways of its parent compound, Bimatoprost.

Chemical and Physical Properties

This compound, a prostaglandin F2α analog, possesses a complex stereochemical structure that dictates its physical and chemical behavior. Key identifying information and physical properties are summarized in the tables below.

Identification

| Property | Value |

| IUPAC Name | methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]hept-5-enoate |

| CAS Number | 38315-47-8[4] |

| Molecular Formula | C24H34O5[4] |

| Molecular Weight | 402.52 g/mol [4] |

| Synonyms | Bimatoprost impurity D, Bimatoprost acid methyl ester[5] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Methanol (MeOH). Also reported to be soluble in Chloroform, Dichloromethane (Slightly), DMSO, Ethanol, and DMF. | [4][6][] |

| Storage | Recommended at 2-8°C for short-term and -20°C for long-term storage. | [4][8] |

| Purity (by HPLC) | Typically ≥98% | [4] |

| Density | ~1.2 g/cm³ | [6] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and accurate characterization of this compound. The following sections provide protocols for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities.[4]

Objective: To determine the purity of a this compound sample and quantify it against a reference standard.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (for pH adjustment)

-

Methanol (for sample preparation)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of about 100 µg/mL.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area percent method). For assay, compare the peak area of the sample to that of the reference standard.

Stability Indicating Method and Forced Degradation Study

A stability-indicating method is crucial to understand the degradation pathways of this compound under various stress conditions.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under stress conditions as per ICH guidelines.[9]

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample solution (1 mg/mL in methanol) with 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: Reflux the sample solution (1 mg/mL in methanol) with 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the sample solution (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photostability: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.

Procedure:

-

Prepare samples under each of the stress conditions described above.

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using the HPLC method described in section 2.1.

-

Analyze an unstressed sample as a control.

-

Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Signaling Pathway

Bimatoprost, the active pharmaceutical ingredient derived from this compound, exerts its therapeutic effect in glaucoma by reducing intraocular pressure. This is primarily achieved through interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[10]

The binding of Bimatoprost to the FP receptor initiates a signaling cascade. The receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors. This signaling pathway ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, which increases the outflow of aqueous humor from the eye and reduces intraocular pressure.

Caption: Bimatoprost signaling pathway in glaucoma treatment.

Experimental Workflow and Logical Relationships

The development and quality control of this compound involve a series of interconnected experimental stages, from synthesis to final product characterization.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound, essential for its handling, analysis, and use in the synthesis of Bimatoprost. The provided experimental protocols offer a starting point for robust in-house method development and validation. Furthermore, the elucidation of the signaling pathway of the parent compound provides critical context for understanding its biological activity. Adherence to these scientific principles will ensure the consistent production of high-quality Bimatoprost and contribute to the development of safe and effective ophthalmic therapies.

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]

- 4. allmpus.com [allmpus.com]

- 5. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]

- 6. Bimatoprost CAS 155206-00-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. chemignition.com [chemignition.com]

- 10. Bimatoprost - Wikipedia [en.wikipedia.org]

A Technical Guide to Bimatoprost Methyl Ester (CAS 38315-47-8): Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost methyl ester (CAS 38315-47-8) is a prostaglandin F2α analogue that serves as a critical intermediate and a potential impurity in the manufacturing of Bimatoprost.[1][2] Bimatoprost is a potent therapeutic agent used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4] It is also widely recognized for its cosmetic application in promoting eyelash growth.[3][5] As a direct precursor, the synthesis, purification, and analytical control of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final Bimatoprost active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of its physicochemical properties, its role in synthesis, the debated mechanism of action of the final drug, and detailed experimental protocols relevant to its analysis.

Physicochemical Properties

This compound is a lipophilic molecule, a characteristic that enhances its ability to diffuse across biological membranes like the corneal epithelium.[6] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

|---|---|---|

| CAS Registry Number | 38315-47-8 | [2][6][7] |

| Molecular Formula | C₂₄H₃₄O₅ | [2][6][7] |

| Molecular Weight | 402.52 g/mol | [6][7] |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | [6] |

| Synonyms | Bimatoprost acid methyl ester, Bimatoprost impurity D, 17-phenyl-18,19,20-trinor-pgf2alpha methyl ester | [1][2] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water. | [6] |

| Lipophilicity (LogP) | > 2.5 |[6] |

Role in Bimatoprost Synthesis

This compound is a pivotal intermediate in several synthetic routes to Bimatoprost. A common pathway involves the esterification of the corresponding carboxylic acid precursor to form the methyl ester, which is then converted to the final ethylamide product, Bimatoprost.[8][9]

This final amidation step, reacting the methyl ester with ethylamine, is a critical conversion.[9] However, this reaction can be slow and may lead to the formation of side-products, necessitating robust purification strategies to ensure the purity of the final API.[8]

References

- 1. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]

- 2. aksci.com [aksci.com]

- 3. Bimatoprost - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 6. Buy Bimatoprost acid methyl ester (EVT-1478602) | 38315-47-8 [evitachem.com]

- 7. scbt.com [scbt.com]

- 8. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 9. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Bimatoprost Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a prostamide F2α analog, is a potent ocular hypotensive agent widely utilized in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its specific molecular structure and its interaction with prostaglandin receptors. This technical guide provides a comprehensive overview of the molecular structure of Bimatoprost methyl ester, the direct precursor in several synthetic routes to Bimatoprost. This document delves into its chemical identity, physicochemical properties, and the relevant biological pathways it influences. Furthermore, it outlines key experimental methodologies pertinent to its structural elucidation and synthesis.

Molecular Identity and Physicochemical Properties

This compound is a synthetic intermediate in the production of Bimatoprost. A thorough understanding of its fundamental properties is crucial for its synthesis, purification, and handling.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a cyclopentane ring with two hydroxyl groups and two side chains. The key identifiers and structural details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid Methyl Ester |

| Chemical Formula | C₂₄H₃₄O₅ |

| Molecular Weight | 402.52 g/mol |

| CAS Number | 38315-47-8 |

| SMILES String | COC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO |

Physicochemical Data

| Property | Value/Description |

| Appearance | Off-white solid |

| Solubility | Soluble in methanol |

| Storage | 2-8°C |

Relevant Biological Pathways

Bimatoprost, the active pharmaceutical ingredient derived from its methyl ester, exerts its therapeutic effect by interacting with the prostaglandin F2α (FP) receptor. Understanding this signaling cascade is fundamental to comprehending its mechanism of action.

Prostaglandin F2α (FP) Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like the hydrolyzed form of Bimatoprost, the receptor activates a signaling cascade involving phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade ultimately results in the physiological responses responsible for lowering intraocular pressure.

Experimental Protocols

The structural elucidation and synthesis of Bimatoprost and its intermediates rely on a suite of standard and advanced analytical and synthetic techniques.

Synthesis of Bimatoprost from this compound

A common final step in the synthesis of Bimatoprost involves the amidation of this compound with ethylamine.

Protocol:

-

Reaction Setup: this compound is dissolved in a suitable organic solvent.

-

Amidation: An aqueous solution of ethylamine is added to the solution of this compound.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 20-50°C) for a duration of 2 to 72 hours, depending on the specific conditions and scale.

-

Workup and Purification: Following the completion of the reaction (monitored by techniques like TLC or HPLC), the product is isolated through extraction and purified, typically by column chromatography, to yield Bimatoprost.

Structural Analysis Techniques

While specific data for this compound is limited, the following are standard experimental protocols for the structural characterization of similar prostaglandin analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are often employed to establish connectivity.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the structure.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation and analyze the resulting ions to further confirm the structure.

-

3.2.3. X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

-

Protocol:

-

Crystal Growth: Single crystals of the compound of sufficient size and quality are grown from a suitable solvent system. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and torsional angles.

-

Conclusion

This compound is a crucial intermediate in the synthesis of the clinically important antiglaucoma agent, Bimatoprost. While detailed, publicly available quantitative structural data for the methyl ester itself is scarce, its molecular identity is well-established. The biological activity of its derivative, Bimatoprost, is mediated through the well-characterized Prostaglandin F2α receptor signaling pathway. The synthesis and analysis of this compound employ standard, robust organic chemistry and analytical techniques. Further research, particularly the public disclosure of single-crystal X-ray diffraction data, would provide a more complete understanding of its solid-state conformation and finer structural details.

Bimatoprost Methyl Ester: A Technical Guide to its Role as a Prostaglandin F2α Analogue Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost is a potent ocular hypotensive agent widely prescribed for the treatment of glaucoma and ocular hypertension.[1][2] Classified as a synthetic prostamide and a structural analogue of prostaglandin F2α (PGF2α), its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP).[1][2] This is achieved by enhancing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[1] While the commercially available drug is an ethyl amide, the synthesis of this complex molecule involves a key intermediate, Bimatoprost methyl ester. This technical guide delves into the core scientific principles of Bimatoprost, focusing on its relationship with PGF2α, its mechanism of action, the signaling pathways it influences, and the experimental methodologies used to characterize its activity.

Bimatoprost: From Prodrug to Active Moiety

Bimatoprost is technically a prodrug. Following topical administration to the eye, it is hydrolyzed by ocular esterases to its biologically active form, Bimatoprost free acid (17-phenyl-18,19,20-trinor-PGF2α).[3] This free acid form is a potent agonist of the prostaglandin F receptor (FP receptor).[3][4][5] Although Bimatoprost itself can bind to the FP receptor, its affinity is significantly lower than that of its free acid metabolite.[4][5][6] The hydrolysis of the ethyl amide to the carboxylic acid is a critical step for its therapeutic efficacy.

The Role of this compound in Synthesis

The synthesis of Bimatoprost often starts from commercially available precursors like the (-) Corey lactone.[7] A common synthetic strategy involves the formation of a methyl ester intermediate from the carboxylic acid precursor of the prostaglandin analogue. This this compound then undergoes amidation with ethylamine to yield the final Bimatoprost product.[7]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Bimatoprost's active form, the free acid, is through the activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[4][8] The binding of Bimatoprost free acid to the FP receptor initiates a cascade of intracellular signaling events.

The FP receptor is predominantly coupled to the Gq family of G proteins.[8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC).[8][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8]

These signaling events ultimately lead to the physiological responses that increase aqueous humor outflow. The exact downstream mechanisms are complex but are thought to involve the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork.

Furthermore, FP receptor activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence cell proliferation and differentiation.[10]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of Bimatoprost and its free acid, as well as comparative clinical efficacy data.

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Receptor | Parameter | Value |

| Bimatoprost | FP | Ki | 6310 ± 1650 nM[4][5] |

| FP | EC50 (Ca2+ mobilization) | 2940 ± 1663 nM (hEK cells)[4][5] | |

| FP | EC50 (Ca2+ mobilization) | 2200 ± 670 nM (3T3 fibroblasts)[4][5] | |

| Bimatoprost Free Acid | FP | Ki | 59 ± 6 nM[6] |

| FP | EC50 (Ca2+ mobilization) | 15 ± 3 nM[6] |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Pharmacokinetic Properties of Bimatoprost

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL[1] |

| Time to Peak Concentration (Tmax) | Within 10 minutes[1] |

| Elimination Half-life | Approximately 45 minutes[11] |

| Protein Binding | ~88%[12] |

Table 3: Comparative Clinical Efficacy of Prostaglandin Analogues (IOP Reduction)

| Drug | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Reference |

| Bimatoprost 0.03% | 8.8 | 35.9 | [13] |

| Latanoprost 0.005% | 7.3 | 29.9 | [13] |

| Travoprost 0.004% | 7.6 | 30.8 | [13] |

| Bimatoprost 0.03% | 2.1 (additional reduction from Latanoprost) | 11.0 (additional reduction from Latanoprost) | [14] |

| Travoprost 0.004% | 1.4 (additional reduction from Latanoprost) | 7.4 (additional reduction from Latanoprost) | [14] |

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the FP receptor (e.g., [3H]PGF2α) and varying concentrations of the unlabeled test compound (e.g., Bimatoprost or Bimatoprost free acid).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the FP receptor (e.g., HEK-293 cells) are cultured in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50) is calculated.

Aqueous Humor Outflow Facility Measurement (Constant-Flow Infusion in Mice)

This in vivo method is used to assess the effect of a compound on the rate of aqueous humor outflow from the eye.

Methodology:

-

Animal Preparation: A mouse is anesthetized, and the anterior chamber of the eye is cannulated with a microneedle connected to a pressure transducer and a microinfusion pump.

-

Baseline Measurement: The baseline intraocular pressure (IOP) is recorded.

-

Constant-Flow Infusion: A balanced salt solution is infused into the anterior chamber at a constant, predetermined rate.

-

Pressure Monitoring: The IOP is continuously monitored as it reaches a new steady state.

-

Outflow Facility Calculation: The outflow facility (C) is calculated based on the change in IOP in response to the known infusion rate, using the Goldmann equation.

-

Drug Administration: The test compound is administered topically or via injection, and the measurement is repeated to determine the drug's effect on outflow facility.[15][16][17]

Mandatory Visualizations

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bjo.bmj.com [bjo.bmj.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

The Crucial Role of Bimatoprost Methyl Ester in the Synthesis of Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a cornerstone in the management of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure is well-documented, making its synthesis a subject of significant interest in medicinal and process chemistry. A prevalent and historically important route to pure, active Bimatoprost involves the use of a key intermediate: Bimatoprost methyl ester. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of Bimatoprost, complete with quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and the drug's mechanism of action.

The Synthetic Pathway: A Two-Step Conversion

The synthesis of Bimatoprost from its carboxylic acid precursor via the methyl ester intermediate is a well-established method. This process can be broadly divided into two primary chemical transformations:

-

Esterification: The precursor, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enoic acid (Bimatoprost acid), is converted to its corresponding methyl ester, this compound.

-

Amidation: The purified this compound is then reacted with ethylamine to form the final active pharmaceutical ingredient, Bimatoprost.

This two-step approach allows for the purification of the methyl ester intermediate, which can be crucial for achieving the high purity required for pharmaceutical applications[1][2][3].

Logical Workflow of Bimatoprost Synthesis

The following diagram illustrates the logical progression from the carboxylic acid precursor to the final Bimatoprost product, highlighting the central role of the methyl ester intermediate.

Quantitative Analysis of the Synthesis

The efficiency of the synthesis is determined by the yield and purity at each step. The conversion of this compound to Bimatoprost is a critical step that has been the subject of optimization to improve reaction times and yields.

| Parameter | Esterification (Acid to Methyl Ester) | Amidation (Methyl Ester to Bimatoprost) | Overall Purity |

| Reaction Yield | Data not consistently reported; typically high. | Can be around 70%[4]. | >99.5% achievable with purification[1][2][3]. |

| Reaction Time | Varies with methylating agent and conditions. | Can be lengthy, often exceeding 48 hours at room temperature[1][5]. | - |

| Key Reactants | Bimatoprost Acid, Methylating Agent (e.g., Methyl Iodide) | This compound, Ethylamine | - |

| Common Solvents | Aprotic polar solvents (e.g., DMF) | Aqueous Ethylamine solution | - |

| Temperature | Varies; can be performed at room temperature. | 20-40°C. Higher temperatures can increase reaction rate but may lead to more impurities[5]. | - |

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature and scientific articles to provide a comprehensive guide for the laboratory synthesis of Bimatoprost via the methyl ester intermediate.

Protocol 1: Esterification of Bimatoprost Acid to this compound

Objective: To convert Bimatoprost acid to this compound.

Materials:

-

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enoic acid (Bimatoprost acid)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Bimatoprost acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate to the solution.

-

Add methyl iodide dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amidation of this compound to Bimatoprost

Objective: To synthesize Bimatoprost by reacting this compound with ethylamine.

Materials:

-

This compound

-

Aqueous ethylamine solution (e.g., 70%)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound, add an excess of aqueous ethylamine solution[4].

-

Stir the resulting solution at a controlled temperature, typically between 25-30°C[4]. The reaction is known to be slow and may require stirring for 48 hours or longer[1].

-

Monitor the reaction for the disappearance of the methyl ester starting material by TLC or HPLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Bimatoprost.

-

Purify the crude Bimatoprost by column chromatography followed by crystallization to achieve high purity (>99.5%)[1][2][3].

Mechanism of Action: Signaling Pathway

Bimatoprost exerts its therapeutic effect by lowering intraocular pressure. It is a prostaglandin F2α analog that is believed to act on the prostaglandin F (FP) receptor, a G-protein coupled receptor. The binding of Bimatoprost to the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor.

The diagram below outlines the key steps in the signaling pathway initiated by Bimatoprost.

References

- 1. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 2. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 3. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

Bimatoprost Methyl Ester: A Core Starting Material in the Synthesis of Bimatoprost

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its synthesis is a multi-step process where the formation and subsequent conversion of key intermediates are critical for achieving high purity and yield. Among these, Bimatoprost methyl ester stands out as a pivotal precursor, directly leading to the final active pharmaceutical ingredient (API) through amidation. This guide provides a detailed technical overview of the synthetic pathway involving this compound, experimental protocols, and quantitative data for professionals engaged in pharmaceutical research and development.

The synthetic journey to Bimatoprost often commences from commercially available starting materials like the (-) Corey lactone diol.[1] A series of reactions, including protection of hydroxyl groups, reduction, and Wittig reactions, are employed to construct the prostaglandin backbone, ultimately yielding Bimatoprost acid. This carboxylic acid is then esterified to produce this compound. The final and crucial step is the amidation of this methyl ester with ethylamine to yield Bimatoprost.[2][3]

Synthetic Pathway Overview

The conversion of Bimatoprost acid to Bimatoprost via the methyl ester intermediate is a well-established route.[2][3] The acid is first reacted with a methylating agent to form the methyl ester. This intermediate can be purified or used directly in the subsequent amidation step where it reacts with ethylamine to form the final ethylamide, Bimatoprost.[4]

Key Experimental Protocols

Esterification of Bimatoprost Acid

The formation of this compound is achieved by reacting Bimatoprost acid with a suitable methylating agent in the presence of a base.[4]

-

Reactants : Bimatoprost acid, Methylating agent (e.g., methyl iodide, methyl bromide, methyl p-toluenesulfonate), Base.

-

Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used.[4]

-

Procedure : To a solution of Bimatoprost acid in the chosen solvent, the base is added, followed by the methylating agent. The reaction mixture is stirred at a controlled temperature until completion, which is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The this compound can be purified by flash chromatography or used directly in the next step.[4]

Amidation of this compound

The final step involves the conversion of the methyl ester to the corresponding ethylamide, Bimatoprost.

-

Reactants : this compound, Ethylamine.

-

Solvent : The reaction is typically carried out in a suitable solvent, and in some protocols, neat ethylamine can be used.

-

Procedure : this compound is treated with an excess of ethylamine. The reaction can be slow, sometimes requiring elevated temperatures or extended reaction times (e.g., over 48 hours) to drive to completion.[2][3][5] The progress of the reaction is monitored by HPLC.

-

Work-up and Purification : After the reaction is complete, the excess ethylamine and solvent are removed under reduced pressure. The resulting crude Bimatoprost is then subjected to purification, which typically involves chromatographic techniques followed by crystallization to achieve the desired purity.[5][6]

Quantitative Data and Purity Profile

The efficiency of the synthesis and the purity of the final product are critical in pharmaceutical manufacturing. The following table summarizes key quantitative data related to the synthesis of Bimatoprost from its methyl ester precursor.

| Parameter | Value | Reference |

| Crude Yield (from Acid) | ~95% | [3][5] |

| Reaction Time (Amidation) | > 48 hours | [3][5] |

| Final Purity (after purification) | > 99.8% | [5] |

| Key Impurity Levels | < 0.1% (each for 15R- and 5-trans isomers) | [4] |

During the synthesis and storage of Bimatoprost, several impurities can form. The most notable are the 5-trans and 15R-isomers of Bimatoprost, which are particularly challenging to separate due to their similar physicochemical properties to the active ingredient.[4]

The control of these impurities to levels below 0.2%, and ideally below 0.1%, is a critical quality attribute for the final drug substance.[4][5] This is achieved through careful control of reaction conditions and robust purification methods, such as a combination of chromatography and crystallization.[5][6]

Analytical Methods for Monitoring and Control

To ensure the quality and consistency of Bimatoprost synthesis, robust analytical methods are employed.

-

High-Performance Liquid Chromatography (HPLC) : This is the primary technique for monitoring the progress of the reactions, identifying and quantifying impurities, and determining the final purity of Bimatoprost.[7]

-

Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), this technique is used to confirm the identity of the desired product and its impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to elucidate the structure of the intermediates and the final product, confirming their chemical identity.[5]

Conclusion

This compound is a crucial intermediate in the synthesis of Bimatoprost. The pathway involving its formation and subsequent amidation is a well-documented and widely used method in the pharmaceutical industry. While the amidation step can be slow, the overall process, when combined with effective purification strategies, can deliver high-purity Bimatoprost suitable for therapeutic use. A thorough understanding of the reaction kinetics, impurity formation, and analytical controls is essential for researchers and drug development professionals to successfully and consistently produce this important medication.

References

- 1. ijpsr.com [ijpsr.com]

- 2. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

- 3. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 4. US7947740B2 - Bimatoprost crystalline form I - Google Patents [patents.google.com]

- 5. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characteristics of Bimatoprost Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost methyl ester is a crucial molecule in the synthesis and study of Bimatoprost, a potent prostaglandin analog. Primarily known as a precursor and a principal impurity in the synthesis of Bimatoprost, understanding its physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relationship to the active Bimatoprost and its subsequent signaling pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data has been compiled from various scientific sources, and distinctions between calculated and experimental values are noted where applicable.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | [1] |

| Synonyms | Bimatoprost Acid Methyl Ester, Bimatoprost Impurity D | [1] |

| Molecular Formula | C₂₄H₃₄O₅ | [1] |

| Molecular Weight | 402.52 g/mol | [1] |

| CAS Number | 38315-47-8 | [1] |

| Appearance | Off-white solid | [1] |

Table 2: Physicochemical Parameters of this compound

| Parameter | Value | Method | Source |

| Melting Point | Not Available | Experimental | [1] |

| Boiling Point | 557.2 ± 50.0 °C at 760 mmHg | Predicted | [2] |

| pKa | Not Available | Experimental | |

| LogP (Octanol-Water Partition Coefficient) | 2.68 | Calculated | [2] |

| Aqueous Solubility | Low (Specific value not available) | Experimental | [3] |

| Solubility in Organic Solvents | Soluble in Methanol, Ethanol, DMSO | Experimental | [1][2] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical parameters of this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Determination of Solubility

Solubility is a critical parameter for formulation development and bioavailability assessment.

Methodology: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Reporting: The aqueous solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

Methodology: Qualitative Solubility in Organic Solvents

-

Procedure: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the organic solvent (e.g., methanol, ethanol, DMSO).

-

Observation: The mixture is vortexed or shaken vigorously. The substance is deemed "soluble" if it completely dissolves to form a clear solution. If it does not dissolve, it is classified as "sparingly soluble" or "insoluble."

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Determination

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

-

System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of this compound is used to calculate its capacity factor. The LogP value is then determined from the calibration curve.

Signaling Pathway and Logical Relationships

This compound is a prodrug that is converted to the pharmacologically active Bimatoprost. Bimatoprost then acts as a prostamide analog to lower intraocular pressure (IOP).

Diagram 1: Prodrug Conversion and Mechanism of Action

Caption: Conversion of this compound to Bimatoprost and its mechanism of action.

Diagram 2: Experimental Workflow for Physicochemical Characterization

Caption: A generalized workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, a critical compound in the context of Bimatoprost research and development. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for scientists and researchers. The visualizations further clarify the role of this compound as a prodrug and outline a systematic approach to its characterization. A thorough understanding of these properties is essential for ensuring the quality, efficacy, and safety of Bimatoprost-related pharmaceutical products.

References

Methodological & Application

Synthesis of Bimatoprost Methyl Ester: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Bimatoprost methyl ester, a key intermediate in the production of the ocular hypotensive agent, Bimatoprost. This application note includes detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and relevant signaling mechanisms.

Bimatoprost is a prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. Its synthesis is a multi-step process often commencing from the well-established Corey lactone, a versatile building block in prostaglandin synthesis. The conversion of the free acid precursor to its methyl ester is a critical step in many synthetic routes to Bimatoprost.

Synthetic Pathway Overview

The synthesis of this compound typically follows a convergent strategy, involving the construction of the α- and ω-side chains onto a central cyclopentane core derived from Corey lactone. The key steps involve the protection of hydroxyl groups, introduction of the side chains via Wittig or Horner-Wadsworth-Emmons reactions, and subsequent functional group manipulations. The final step to obtain the target compound is the esterification of the carboxylic acid.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of this compound, starting from the protected Corey lactone.

Protocol 1: Synthesis of the Bimatoprost Carboxylic Acid Precursor

This protocol outlines the synthesis of (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid, the immediate precursor to this compound. The synthesis starts from a protected Corey lactone derivative.

Materials:

-

Protected Corey lactone (e.g., p-phenylbenzoyl protected)

-

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

-

Potassium tert-butoxide

-

(4-carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Protecting group removal reagent (e.g., Potassium Carbonate in Methanol)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane, Methanol)

Procedure:

-

ω-Side Chain Introduction (Horner-Wadsworth-Emmons Reaction):

-

To a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF at -78 °C, add a strong base such as potassium tert-butoxide.

-

Stir the mixture for 30 minutes, then add a solution of the protected Corey lactone aldehyde (obtained by oxidation of the primary alcohol of the Corey lactone) in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the resulting enone by column chromatography.

-

-

Reduction of the Ketone:

-

Dissolve the enone in a suitable solvent (e.g., THF) and cool to -78 °C.

-

Add a reducing agent, such as L-selectride, to stereoselectively reduce the ketone to the desired (S)-alcohol.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction carefully with methanol and allow it to warm to room temperature.

-

Extract the product and purify by column chromatography.

-

-

Lactone Reduction and α-Side Chain Introduction (Wittig Reaction):

-

Reduce the lactone functionality of the intermediate to the corresponding lactol using DIBAL-H at -78 °C.

-

Prepare the Wittig reagent by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in anhydrous THF.

-

Add the lactol solution to the ylide at low temperature and allow the reaction to proceed to form the carboxylic acid with the α-side chain.

-

Acidify the reaction mixture and extract the product.

-

-

Deprotection:

-

Remove the protecting groups from the hydroxyl functions. For p-phenylbenzoyl groups, this can be achieved by transesterification with potassium carbonate in methanol.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the deprotected carboxylic acid.

-

Purify the final product, Bimatoprost carboxylic acid, by column chromatography.

-

Protocol 2: Methyl Esterification of Bimatoprost Carboxylic Acid

This protocol describes the conversion of the Bimatoprost carboxylic acid to its methyl ester.

Materials:

-

(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid

-

Iodomethane (Methyl iodide)[1]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Esterification Reaction:

-

Dissolve the Bimatoprost carboxylic acid in anhydrous acetone or DMF.

-

Add an excess of potassium carbonate to the solution.

-

Add iodomethane dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. The reaction of the methyl ester with ethylamine to obtain the ethylamide derivative takes place at a very low speed.[1]

-

Upon completion, filter off the solid base.

-

-

Work-up and Purification:

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Quantitative Data

The following table summarizes typical yields and purity data for the key steps in the synthesis of this compound.

| Step | Intermediate/Product | Typical Yield (%) | Purity (HPLC, %) |

| ω-Side Chain Introduction & Reduction | Protected PGF2α analog | 60-70 | >95 |

| α-Side Chain Introduction & Deprotection | Bimatoprost Carboxylic Acid | 70-80 | >98 |

| Methyl Esterification | This compound | 85-95 | >99 |

Visualizing the Process and Mechanism

To better understand the synthesis and the biological context of Bimatoprost, the following diagrams have been generated.

This compound Synthetic Pathway

This diagram illustrates the key transformations in the synthesis of this compound starting from the Corey lactone.

Caption: Synthetic route to this compound.

Experimental Workflow for this compound Synthesis

This workflow diagram provides a high-level overview of the experimental process.

Caption: Experimental workflow for synthesis and analysis.

Bimatoprost Signaling Pathway

Bimatoprost is an analog of prostaglandin F2α and is believed to exert its effects by interacting with the prostaglandin F2α (FP) receptor.[2] The activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.

Caption: Bimatoprost signaling pathway via the FP receptor.

Conclusion

The synthesis of this compound is a well-defined process that relies on established synthetic methodologies in prostaglandin chemistry. The protocols and data presented here provide a solid foundation for researchers undertaking the synthesis of this important pharmaceutical intermediate. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity product. The provided diagrams offer a clear visualization of the synthetic strategy, experimental workflow, and the biological mechanism of action, serving as valuable tools for professionals in the field.

References

Application Notes and Protocols for the Quantification of Bimatoprost

These application notes provide detailed methodologies for the quantitative analysis of Bimatoprost in various matrices, including human plasma and pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

Overview of Bimatoprost and its Analysis

Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and manage ocular hypertension by reducing intraocular pressure (IOP).[1][2][3] It functions by increasing the outflow of aqueous humor from the eyes.[1][2][4][5] Given its potent, low-dosage formulation, highly sensitive analytical methods are required for pharmacokinetic studies and quality control purposes. The primary analytical techniques employed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for pharmaceutical assays.

Note on Bimatoprost Methyl Ester: Bimatoprost is chemically 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-N-ethyl-hept-5-enamide. While the user requested methods for "this compound," the available literature primarily focuses on the analysis of Bimatoprost itself. Bimatoprost acid methyl ester is sometimes mentioned as a related substance or impurity.[3][6][7][8] The methods described herein are developed for Bimatoprost but are designed to be stability-indicating and specific, allowing for separation from potential impurities like its methyl ester.

Bioanalytical Method: LC-MS/MS for Bimatoprost in Human Plasma

This method is suitable for pharmacokinetic studies requiring high sensitivity to measure low concentrations of Bimatoprost in biological matrices like human plasma.

Experimental Protocol

This protocol is based on a sensitive method using a SCIEX 7500 system.[9]

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 400 µL of human plasma into a clean microcentrifuge tube.

-

Add internal standard (IS) solution (e.g., Bimatoprost-d4).

-

Spike with Bimatoprost calibration standards or quality control samples.

-

Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.

-

Add 4 mL of an 80:20 (v/v) ethyl acetate/n-hexane solution.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at approximately 1200 x g for 5 minutes to separate the layers.

-

Transfer the upper organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of a 30:70 (v/v) solution of acetonitrile and 5mM ammonium formate.

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

b) Liquid Chromatography Parameters

-

LC System: SCIEX ExionLC AD system or equivalent

-